molecular formula C3H4Cl3NO2 B1615252 N-(2,2,2-Trichloro-1-hydroxyethyl)formamide CAS No. 515-82-2

N-(2,2,2-Trichloro-1-hydroxyethyl)formamide

Cat. No.: B1615252
CAS No.: 515-82-2
M. Wt: 192.42 g/mol
InChI Key: ACZVWYLTJHGUCP-UHFFFAOYSA-N
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Description

Chloralformamide: is a colorless crystalline compound with the chemical formula C3H4Cl3NO2 . It is known for its use as a hypnotic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Chloralformamide can be synthesized through the reaction of chloral hydrate with formamide. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .

Industrial Production Methods: : Industrial production of chloralformamide involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated monitoring systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: : Chloralformamide undergoes various chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed: : The major products formed from these reactions include chloral, formic acid, and various substituted amides .

Mechanism of Action

Chloralformamide exerts its effects by interacting with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds: : Compounds similar to chloralformamide include formamide, dimethylformamide, and other amides .

Uniqueness: : Chloralformamide is unique due to its specific chemical structure, which includes three chlorine atoms and a formamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

N-(2,2,2-trichloro-1-hydroxyethyl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZVWYLTJHGUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NC(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875564
Record name Chloral Formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

515-82-2
Record name N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=515-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloralformamide [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chloralformamide
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Record name Chloral Formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,2,2-trichloro-1-hydroxyethyl)formamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465
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Record name CHLORALFORMAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the historical context of Chloralformamide research?

A1: While the provided research papers don't delve into the complete history of Chloralformamide, one article focuses on its use in a specific historical application. The 1931 paper "Calibration of the Lovibond Tintometer and of the Actinometer for the Levy-West Ultra-Violet Light Pastilles" [] discusses Chloralformamide, also known as N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, as a key component in pastilles used to measure ultraviolet light dosage. This highlights the compound's historical relevance in photochemistry and potentially in early therapeutic applications of UV light.

Q2: What is the structural characterization of Chloralformamide?

A2: "Crystal structure of this compound" [] provides detailed insights into the compound's structure. The study reveals that Chloralformamide crystallizes with two conformationally similar molecules (A and B) in the asymmetric unit. These molecules are linked by O—H⋯O hydrogen bonds, forming A–A and B–B inversion dimers. Unfortunately, the abstract doesn't provide specific details about molecular formula, weight, or spectroscopic data.

Q3: Has Chloralformamide been investigated for its fungicidal properties?

A3: Yes, several research articles highlight the investigation of Chloralformamide and its derivatives as potential fungicides. "Synthesis of N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds as potential fungicides" [] describes the synthesis of various analogues of Chloralformamide, specifically N-methyl-N-(2,2,2-trichloro- 1-arylaminoethyl)formamides and related compounds. These compounds were designed based on the structure of existing Chloralformamide fungicides, indicating prior research in this area. Further investigation into the activity and mode of action of these fungicides is mentioned in the paper titled "Investigation of the activity and mode of action of chloralformamide fungicides and related compounds." [], although the abstract doesn't provide specific details on the findings.

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